molecular formula C16H19NOS B3852852 N-[(2-ethoxyphenyl)methyl]-2-methylsulfanylaniline

N-[(2-ethoxyphenyl)methyl]-2-methylsulfanylaniline

Cat. No.: B3852852
M. Wt: 273.4 g/mol
InChI Key: KDKYJPYMSQPELA-UHFFFAOYSA-N
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Description

N-[(2-ethoxyphenyl)methyl]-2-methylsulfanylaniline is an organic compound that belongs to the class of secondary amines It is characterized by the presence of an ethoxyphenyl group attached to a methylsulfanylaniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxyphenyl)methyl]-2-methylsulfanylaniline typically involves the alkylation of 2-methylsulfanylaniline with 2-ethoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-2-methylsulfanylaniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

N-[(2-ethoxyphenyl)methyl]-2-methylsulfanylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2-methylsulfanylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, the presence of the methylsulfanyl group may enhance its binding affinity to certain protein targets, leading to modulation of their activity.

Comparison with Similar Compounds

N-[(2-ethoxyphenyl)methyl]-2-methylsulfanylaniline can be compared with other similar compounds, such as:

    N-[(2-ethoxyphenyl)methyl]-2-methoxyaniline: This compound has a methoxy group instead of a methylsulfanyl group, which may result in different chemical and biological properties.

    N-[(2-ethoxyphenyl)methyl]-2-methyl-propan-1-amine: This compound has a propan-1-amine group instead of a methylsulfanyl group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-3-18-15-10-6-4-8-13(15)12-17-14-9-5-7-11-16(14)19-2/h4-11,17H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKYJPYMSQPELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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